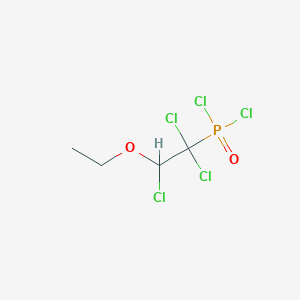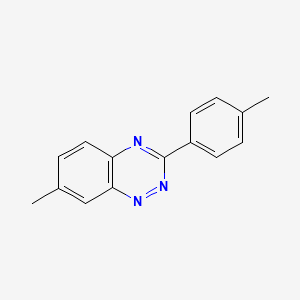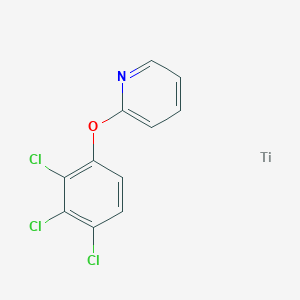
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- is a chemical compound with the molecular formula C27H44O4 It belongs to the class of spirostanol saponins, which are steroidal glycosides This compound is characterized by its spirostan structure, which includes a spiroketal ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- typically involves multiple steps, starting from readily available steroidal precursors. The key steps in the synthesis include the formation of the spiroketal ring system and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids for catalyzing the formation of the spiroketal ring and oxidizing agents for introducing hydroxyl groups.
Industrial Production Methods
Industrial production of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- often involves the extraction of steroidal saponins from natural sources, such as plants. These saponins are then subjected to hydrolysis and other chemical modifications to obtain the desired compound. The process is optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., thionyl chloride, SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spirostan-1,3-dione, while reduction can yield spirostan-1,3-diol derivatives with different stereochemistry.
Aplicaciones Científicas De Investigación
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Spirostan-1,3-diol, (1beta,3beta,5beta,25R): Another spirostanol saponin with a different stereochemistry.
Furostan-1,3-diol, (1beta,3beta,5alpha,25S): A related compound with a furostan structure instead of a spirostan structure.
Uniqueness
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- is unique due to its specific stereochemistry and biological activities
Propiedades
Número CAS |
82373-93-1 |
|---|---|
Fórmula molecular |
C27H44O4 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16-,17-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
Clave InChI |
NCLLSOCDVMFDSK-YHKJMRFISA-N |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
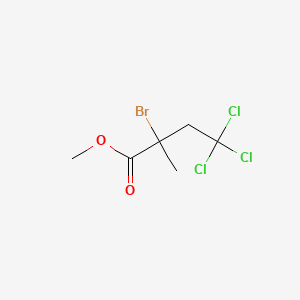
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
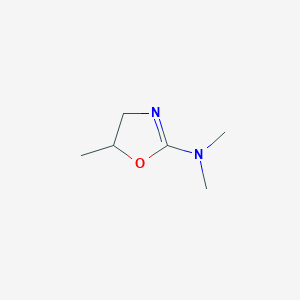
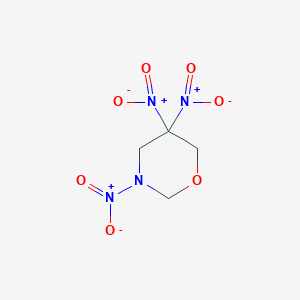
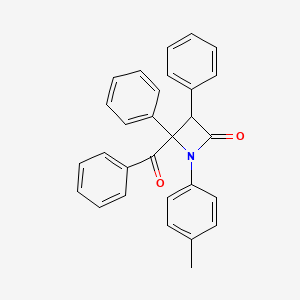

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)

![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
